pKa Reduction: 3,3-Difluoropyrrolidine vs. 3-Fluoropyrrolidine vs. Pyrrolidine
The gem-difluoro substitution at the 3-position of pyrrolidine reduces the pKa of the conjugate acid from approximately 11.3 (pyrrolidine) to 8.68 ± 0.10 (3-fluoropyrrolidine) . The hydrochloride salt of 3,3-difluoropyrrolidine exhibits a pKa of 1.9, reflecting a profound reduction in basicity due to the cumulative electron-withdrawing effect of the two fluorine atoms . This substantial decrease in basicity alters the ionization state at physiological pH, directly impacting membrane permeability, target engagement, and pharmacokinetic profile.
| Evidence Dimension | pKa of Conjugate Acid |
|---|---|
| Target Compound Data | pKa ≈ 1.9 (hydrochloride salt) |
| Comparator Or Baseline | Pyrrolidine: pKa ≈ 11.3; 3-Fluoropyrrolidine: pKa = 8.68 ± 0.10 |
| Quantified Difference | ΔpKa ≈ -9.4 vs. pyrrolidine; ΔpKa ≈ -6.8 vs. 3-fluoropyrrolidine |
| Conditions | Aqueous solution, 25°C (standard pKa measurement conditions) |
Why This Matters
This large pKa reduction ensures the compound exists predominantly in its neutral, membrane-permeable form at physiological pH, a critical determinant for oral bioavailability and CNS penetration in drug candidates.
